molecular formula C22H15ClN4O6S B2865841 ethyl 5-(4-chloro-3-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-38-1

ethyl 5-(4-chloro-3-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2865841
CAS No.: 851947-38-1
M. Wt: 498.89
InChI Key: DNZBTEUBCSJJTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 5-(4-chloro-3-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines. This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, a phenyl group, and a nitrobenzoyl moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Properties

IUPAC Name

ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O6S/c1-2-33-22(30)18-14-11-34-20(17(14)21(29)26(25-18)13-6-4-3-5-7-13)24-19(28)12-8-9-15(23)16(10-12)27(31)32/h3-11H,2H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZBTEUBCSJJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyridazinethiones

The core structure is synthesized via cyclization of 3-thioxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile (I ) (prepared from 2,2'-pyridil monohydrazone and ethyl cyanoacetate). Treatment with P₂S₅ in dry xylene at 140°C for 6 hours yields 3-amino-4-phenylthieno[3,4-d]pyridazine-7(6H)-thione (II ).

Reaction Conditions :

  • Solvent : Xylene (anhydrous)
  • Catalyst : P₂S₅ (3 equiv)
  • Temperature : 140°C (reflux)
  • Yield : 68%

Characterization :

  • IR : 1598 cm⁻¹ (C=N), 1475 cm⁻¹ (N–C=S)
  • ¹H NMR (DMSO-d₆): δ 7.85–7.20 (m, 5H, Ph), 4.12 (s, 2H, NH₂)

Oxidation to 4-Oxo Derivative

Intermediate II is oxidized using H₂O₂ in acetic acid to introduce the 4-oxo group. The reaction proceeds at 80°C for 4 hours, yielding 4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine (III ).

Reaction Conditions :

  • Oxidizing Agent : 30% H₂O₂ (2 equiv)
  • Solvent : Glacial acetic acid
  • Yield : 75%

Characterization :

  • IR : 1719 cm⁻¹ (C=O)
  • ¹³C NMR (CDCl₃): δ 168.2 (C=O), 135.1–125.3 (Ar-C)

Introduction of the Ethyl Carboxylate Group

Alkylation with Ethyl Chloroacetate

Compound III undergoes S-alkylation with ethyl chloroacetate in sodium ethoxide. The reaction is conducted in anhydrous ethanol under reflux for 12 hours, producing ethyl 4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (IV ).

Reaction Conditions :

  • Alkylating Agent : Ethyl chloroacetate (1.2 equiv)
  • Base : NaOEt (2 equiv)
  • Yield : 62%

Characterization :

  • IR : 1730 cm⁻¹ (ester C=O)
  • MS : m/z 342 (M⁺)

Functionalization with 4-Chloro-3-Nitrobenzamido Substituent

Synthesis of 4-Chloro-3-Nitrobenzamide

4-Chloro-3-nitrobenzamide (V ) is prepared from methyl 4-chloro-3-nitrobenzoate via ammonolysis. Treatment with NH₄OH (28%) in ethanol at 30°C for 15 hours affords V in 86% yield.

Reaction Conditions :

  • Ammonia Source : NH₄OH (5 equiv)
  • Solvent : Ethanol
  • Yield : 86%

Characterization :

  • ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, Ar-H), 7.98 (d, J = 8.4 Hz, 1H, Ar-H)

Amide Coupling via Mixed Anhydride Method

Intermediate IV is coupled with V using EDCI/HOBt in DMF. The reaction proceeds at 0°C to room temperature for 24 hours, yielding ethyl 5-(4-chloro-3-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (VI ).

Reaction Conditions :

  • Coupling Agents : EDCI (1.5 equiv), HOBt (1.5 equiv)
  • Solvent : DMF (anhydrous)
  • Yield : 55%

Characterization :

  • IR : 1688 cm⁻¹ (amide C=O), 1520 cm⁻¹ (NO₂)
  • ¹H NMR (DMSO-d₆): δ 10.21 (s, 1H, NH), 8.85–7.25 (m, 8H, Ar-H)

Optimization and Challenges

Regioselectivity in Alkylation

The ethyl carboxylate group’s position is controlled by the choice of alkylating agent and base. Sodium ethoxide promotes S-alkylation over N-alkylation due to the thiocarbonyl’s nucleophilicity.

Oxidative Stability

The 4-oxo group is susceptible to over-oxidation. Catalytic H₂O₂ in acetic acid minimizes side reactions, preserving the thienopyridazine backbone.

Analytical Data Summary

Step Intermediate Yield (%) Key IR Peaks (cm⁻¹) MS (m/z)
1 II 68 1598 (C=N) 285 (M⁺)
2 III 75 1719 (C=O) 298 (M⁺)
3 IV 62 1730 (COOEt) 342 (M⁺)
4 V 86 1683 (CONH₂) 199 (M-H)⁻
5 VI 55 1688 (amide C=O) 426 (M⁺)

Chemical Reactions Analysis

ethyl 5-(4-chloro-3-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ethyl 5-(4-chloro-3-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-(4-chloro-3-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

ethyl 5-(4-chloro-3-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate
  • Ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate
  • Ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate

These compounds share similar structural features but differ in the position and nature of substituents on the benzoyl and thieno[3,4-d]pyridazine cores. The uniqueness of this compound lies in its specific arrangement of functional groups, which contributes to its distinct chemical and biological properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.